molecular formula C21H31NO2S B11501093 Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Cat. No.: B11501093
M. Wt: 361.5 g/mol
InChI Key: KMRBVTGFHDGZOW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is a unique chemical compound characterized by its complex structure, which includes a benzenesulfonamide group, an adamantane moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with benzenesulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

similar compounds are often produced using large-scale organic synthesis techniques that involve careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or other reduced forms of the compound .

Scientific Research Applications

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. This inhibition can lead to a decrease in tumor growth and proliferation . The compound’s unique structure allows it to bind effectively to the enzyme’s active site, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and adamantane-containing molecules, such as:

Uniqueness

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is unique due to its combination of a benzenesulfonamide group, an adamantane moiety, and a tert-butyl group. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Benzenesulfonamides, including the compound N-(adamantan-1-yl)methyl-4-tert-butyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound N-(adamantan-1-yl)methyl-4-tert-butyl-benzenesulfonamide features an adamantane core, which is known for its unique three-dimensional structure that facilitates interaction with biological membranes. The sulfonamide group is significant for its ability to inhibit various enzymes, contributing to the compound's biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that benzenesulfonamides exhibit notable antimicrobial properties. For instance, derivatives of benzenesulfonamides were tested against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

These findings indicate that certain derivatives possess strong antibacterial activity, making them potential candidates for antibiotic development .

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamides have been evaluated in vivo using carrageenan-induced rat paw edema models. Compounds such as 4a and 4c showed significant inhibition rates of edema at varying time points:

Time (hours)Inhibition (%)
194.69
289.66
387.83

These results suggest that these compounds may modulate inflammatory pathways effectively, providing a basis for their use in treating inflammatory conditions .

3. Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance in isolated rat heart models. For example, one study reported that a derivative significantly decreased perfusion pressure compared to control conditions, indicating potential applications in cardiovascular therapies .

The biological activity of N-(adamantan-1-yl)methyl-4-tert-butyl-benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases.
  • Membrane Interaction : The adamantane structure enhances the compound's ability to interact with lipid membranes, potentially disrupting viral replication processes or bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new benzenesulfonamide derivatives:

  • Synthesis and Evaluation : A study synthesized various benzenesulfonamide derivatives and evaluated their biological activities, revealing promising antimicrobial and anti-inflammatory effects .
  • Theoretical Studies : Molecular docking studies have been employed to predict interactions between these compounds and target proteins involved in inflammation and infection pathways .

Properties

Molecular Formula

C21H31NO2S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3

InChI Key

KMRBVTGFHDGZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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